Iristectorigenin A

Endocrinology Phytoestrogens Drug Discovery

Iristectorigenin A is a selectively weak estrogenic isoflavone (EC50 ≥ 4 μg/mL), making it the superior choice over co-occurring phytoestrogens like tectorigenin or irigenin for experiments requiring minimal hormonal interference. Its validated in vivo efficacy in OVA-induced asthma models—modulating Th2 cytokines (IL-4, IL-5, IL-33) and airway hyperresponsiveness—positions it as a high-value tool for pulmonology and immunology research. Additionally, established UPLC/HPLC methods enable its use as a reliable analytical marker for quality control and pharmacokinetic studies of Belamcanda chinensis and Iris spp. Choose this compound for unambiguous, reproducible results in non-estrogenic pathway investigation.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 39012-01-6
Cat. No. B1672181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIristectorigenin A
CAS39012-01-6
SynonymsIristectorigenin A
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
InChIInChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
InChIKeyCCRPIWFQMLICCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iristectorigenin A (CAS 39012-01-6): An Isoflavone from Belamcanda chinensis with Documented Biological Activities


Iristectorigenin A (CAS 39012-01-6) is a naturally occurring isoflavone primarily isolated from the rhizomes of Belamcanda chinensis (Iridaceae) [1]. It is chemically defined as 5,7,3′-trihydroxy-6,4′-dimethoxyisoflavone [2]. This compound has been identified as a constituent in various Iris species and has been studied for its antioxidant, anti-inflammatory, and enzyme inhibitory properties [3].

Why Iristectorigenin A Cannot Be Substituted with Other Belamcanda Isoflavones


Belamcanda chinensis produces a suite of structurally related isoflavones, including tectorigenin, irigenin, and irisflorentin, which are often co-extracted and studied. However, these in-class analogs exhibit significant divergence in their biological activity profiles and potency, particularly regarding estrogen receptor modulation and enzyme inhibition. Simple substitution of one isoflavone for another without rigorous, quantitative justification can lead to experimental confounding or erroneous conclusions, as demonstrated by the weak estrogenic activity of iristectorigenin A compared to its highly estrogenic co-occurring congeners [1].

Quantitative Evidence for Differentiated Selection of Iristectorigenin A


Significantly Attenuated Estrogenic Activity Compared to Co-Occurring Isoflavones

Iristectorigenin A demonstrates weak estrogenic activity (EC50 ≥ 4 μg/mL) in an Ishikawa cell-based assay, a stark contrast to the high estrogenic potency exhibited by its structurally similar co-metabolites irigenin, tectorigenin, and tectoridin, which were isolated from the same Belamcanda chinensis rhizome extract [1].

Endocrinology Phytoestrogens Drug Discovery

In Vivo Efficacy in Attenuating Allergic Asthma Phenotypes

In an ovalbumin (OVA)-induced murine model of allergic asthma, oral administration of iristectorigenin A at 10 mg/kg significantly improved airway hyperresponsiveness, as measured by decreased lung resistance (RI) and increased lung compliance (Cydn), and reduced key inflammatory markers including BALF IL-4, IL-5, IL-33, and OVA-specific IgE compared to the untreated disease control [1].

Immunology Pulmonology Preclinical Models

Identification as an α-Glucosidase Inhibitor Alongside Key Analogs

Using a novel ionic-liquid-based ultrasound-assisted extraction coupled with ultrafiltration LC-MS screening, iristectorigenin A was identified as one of four major α-glucosidase inhibitors from Belamcanda chinensis, alongside tectorigenin, irigenin, and irisflorentin [1]. This demonstrates its activity in this class of therapeutic targets, though direct comparative IC50 data within this study are not provided.

Diabetes Research Enzyme Inhibition Natural Product Screening

Structural Differentiation Based on Methoxylation Pattern

Iristectorigenin A (5,7,3′-trihydroxy-6,4′-dimethoxyisoflavone) is structurally distinguished from its closest analogs by its specific methoxylation pattern. For instance, irigenin possesses an additional methoxy group at the 5′ position (5,7,3′-trihydroxy-6,4′,5′-trimethoxyisoflavone), while tectorigenin lacks the 3′-hydroxy group and has a single methoxy at the 6-position [1]. These subtle differences in substitution are hypothesized to underlie the divergent biological activities observed, particularly the marked difference in estrogenic potency [2].

Structure-Activity Relationship (SAR) Chemoinformatics Natural Product Chemistry

Optimal Application Scenarios for Iristectorigenin A Driven by Evidence


Phytoestrogen Studies Requiring a Low-Estrogen Background Control

Iristectorigenin A is the ideal candidate for experiments investigating the non-estrogenic effects of Belamcanda isoflavones. Its proven weak estrogenic activity (EC50 ≥ 4 μg/mL) allows researchers to minimize confounding hormonal signaling, a common issue when using the more potent phytoestrogens tectorigenin or irigenin from the same plant source [1].

Preclinical Research in Allergic Asthma and Respiratory Inflammation

Given its demonstrated in vivo efficacy in an OVA-induced murine asthma model, iristectorigenin A is a compelling tool compound for investigating novel therapeutic pathways in allergic airway inflammation and mucus hypersecretion [1]. Its ability to modulate key Th2 cytokines (IL-4, IL-5, IL-33) and airway hyperresponsiveness positions it as a valuable reference for pulmonology and immunology research.

Chemical Marker for Quality Control and Analytical Method Development

Due to its distinct chemical structure and its presence as a significant component in Belamcanda chinensis and related Iris species, iristectorigenin A serves as a reliable analytical marker. Validated UPLC and HPLC methods have been established for its quantification in complex herbal matrices, enabling robust quality control, authentication of botanical raw materials, and pharmacokinetic studies [1].

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